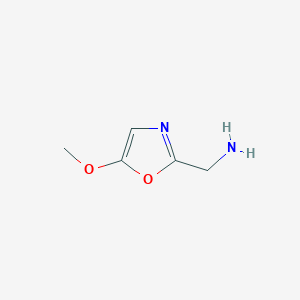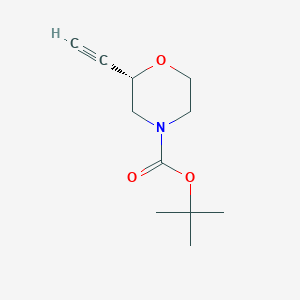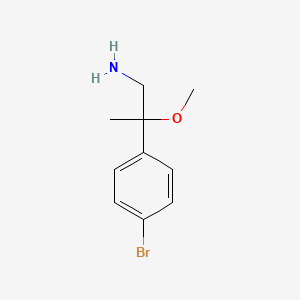
4-bromothiophene-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromothiophene-2-sulfonyl fluoride, also known as 4-BTSF, is a synthetic compound that has a broad range of applications in the scientific research field. It is a colorless, odorless, and crystalline compound that is soluble in water and other organic solvents. 4-BTSF is used as a reagent in the synthesis of various organic compounds, as well as in the production of pharmaceuticals and other products. It is also used in the study of biological systems, as it can be used to modify proteins and other molecules.
Aplicaciones Científicas De Investigación
4-bromothiophene-2-sulfonyl fluoride has a wide range of applications in the scientific research field. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and other products. It is also used in the study of biological systems, as it can be used to modify proteins and other molecules. 4-bromothiophene-2-sulfonyl fluoride is also used in the study of chemical reactions and processes, such as the study of catalytic reactions.
Mecanismo De Acción
4-bromothiophene-2-sulfonyl fluoride acts as a reagent in the synthesis of various organic compounds. It is able to react with a wide range of substrates, including aromatic compounds, alkenes, and heterocyclic compounds. The reaction of 4-bromothiophene-2-sulfonyl fluoride with these substrates results in the formation of a new compound, which can then be used in the synthesis of other compounds.
Biochemical and Physiological Effects
4-bromothiophene-2-sulfonyl fluoride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory and antioxidant effects. It has also been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromothiophene-2-sulfonyl fluoride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive reagent and is easy to use. Another advantage is that it is relatively stable and can be stored for long periods of time. One limitation is that it is corrosive and can cause skin irritation if not handled properly.
Direcciones Futuras
There are several potential future directions for 4-bromothiophene-2-sulfonyl fluoride research. One potential direction is the development of new applications for 4-bromothiophene-2-sulfonyl fluoride, such as in the synthesis of new pharmaceuticals or in the study of biological systems. Another potential direction is to further study the biochemical and physiological effects of 4-bromothiophene-2-sulfonyl fluoride. Additionally, further research could be done to improve the synthesis process and to reduce the cost of production. Finally, further research could be done to improve the safety and handling of 4-bromothiophene-2-sulfonyl fluoride.
Métodos De Síntesis
4-bromothiophene-2-sulfonyl fluoride is synthesized through a multi-step process. The first step involves the reaction of 4-bromothiophene with thionyl fluoride in an inert atmosphere. This reaction yields 4-bromothiophene-2-sulfonyl fluoride, as well as other byproducts. The second step involves the removal of the byproducts by distillation or filtration. This yields a pure sample of 4-bromothiophene-2-sulfonyl fluoride.
Propiedades
IUPAC Name |
4-bromothiophene-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBISHJKDPHLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophene-2-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)





